molecular formula C25H20N2O3 B14089047 5,7-Dimethyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

5,7-Dimethyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14089047
M. Wt: 396.4 g/mol
InChI Key: KIKUYHKLZUIQGB-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a chromeno-pyrrole core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions to form the chromeno-pyrrole core. This is followed by the introduction of the phenyl and pyridin-3-ylmethyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of automated systems to monitor and adjust parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency in production. Additionally, purification processes such as crystallization, distillation, or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5,7-Dimethyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are explored for developing new drugs.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5,7-Dimethyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

    Chromeno Derivatives: Compounds with a chromeno core also show significant biological and therapeutic potential.

    Pyrrole Derivatives: These compounds are known for their wide range of applications in medicinal chemistry.

Uniqueness

What sets 5,7-Dimethyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of structural elements, which may confer distinct biological activities and therapeutic potential not seen in other similar compounds.

Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

5,7-dimethyl-1-phenyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H20N2O3/c1-15-11-16(2)23-19(12-15)22(28)20-21(18-8-4-3-5-9-18)27(25(29)24(20)30-23)14-17-7-6-10-26-13-17/h3-13,21H,14H2,1-2H3

InChI Key

KIKUYHKLZUIQGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4)CC5=CN=CC=C5)C

Origin of Product

United States

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